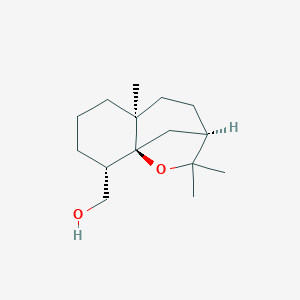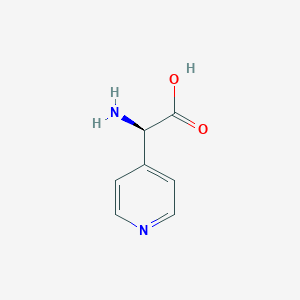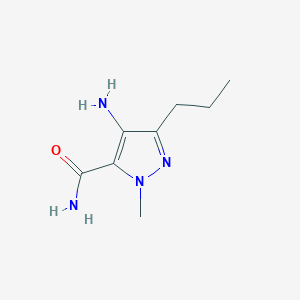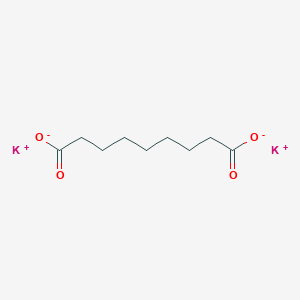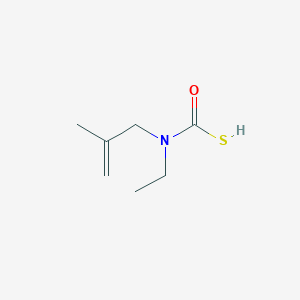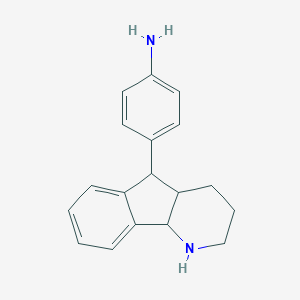
5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine is a chemical compound that has shown potential in various scientific research applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
The mechanism of action of 5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to reduce the production of pro-inflammatory cytokines in animal models.
実験室実験の利点と制限
One advantage of using 5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine in lab experiments is its potential as a novel anti-cancer and anti-inflammatory agent. However, one limitation is that the compound has not yet been studied extensively in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
For research on 5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine include further studies on its mechanism of action, as well as its potential as a therapeutic agent for cancer and inflammatory diseases. Other potential applications of the compound could include its use as a diagnostic tool for cancer or as a drug delivery system for other therapeutic agents. Additionally, more research is needed to determine the safety and toxicity of the compound in humans.
合成法
The synthesis of 5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine involves the reaction of 4-aminobenzaldehyde and cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
科学的研究の応用
5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been studied for its potential as an anti-cancer agent. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, with in vivo studies showing a reduction in inflammation in animal models.
特性
CAS番号 |
107035-06-3 |
|---|---|
製品名 |
5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine |
分子式 |
C18H20N2 |
分子量 |
264.4 g/mol |
IUPAC名 |
4-(2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridin-5-yl)aniline |
InChI |
InChI=1S/C18H20N2/c19-13-9-7-12(8-10-13)17-14-4-1-2-5-15(14)18-16(17)6-3-11-20-18/h1-2,4-5,7-10,16-18,20H,3,6,11,19H2 |
InChIキー |
WRODVCIVODHZFB-UHFFFAOYSA-N |
SMILES |
C1CC2C(C3=CC=CC=C3C2NC1)C4=CC=C(C=C4)N |
正規SMILES |
C1CC2C(C3=CC=CC=C3C2NC1)C4=CC=C(C=C4)N |
同義語 |
5-(4-aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine 5-(4-aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (+)-isomer 5-(4-aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (-)-isomer 5-(4-aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (+)-isomer 5-(4-aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (-)-isomer 5-APHIP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
